molecular formula C18H17ClN4O B2951315 N-(3-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-77-7

N-(3-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2951315
Numéro CAS: 866872-77-7
Poids moléculaire: 340.81
Clé InChI: KDSLQNHDZKZZSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

  • Position 1: 4-ethylphenyl group, contributing hydrophobic interactions.
  • Position 4: Carboxamide linked to a 3-chlorophenyl group, influencing hydrogen bonding and electronic properties.
  • Position 5: Methyl substituent, enhancing steric stability.

Propriétés

IUPAC Name

N-(3-chlorophenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-3-13-7-9-16(10-8-13)23-12(2)17(21-22-23)18(24)20-15-6-4-5-14(19)11-15/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSLQNHDZKZZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₉H₁₈ClN₄O
Molecular Weight : 306.37 g/mol
CAS Number : 866872-74-4

The compound features a triazole ring with various substituents that contribute to its biological properties. The presence of the chlorophenyl , ethylphenyl , and methyl groups enhances its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This compound may function as an enzyme inhibitor, affecting pathways related to cell proliferation and survival.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting their metabolic processes.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated antiproliferative effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-71.1
HCT-1162.6
HepG21.4

These values indicate that the compound has a potent effect on inhibiting cancer cell growth compared to standard chemotherapeutic agents.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit the growth of various pathogens.

Microorganism Activity Level Reference
Escherichia coliModerate
Staphylococcus aureusGood

The antimicrobial mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Case Studies and Research Findings

A variety of studies have explored the biological activity of triazole derivatives:

  • Anticancer Studies : A study synthesized several triazole derivatives and evaluated their anticancer potential through thymidylate synthase inhibition, a key target in cancer therapy. The results indicated significant activity against multiple cancer cell lines, suggesting that this compound could be a valuable candidate for further development .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing triazole compounds and testing their antimicrobial efficacy against both gram-positive and gram-negative bacteria. The findings confirmed that certain derivatives exhibited effective inhibition against E. coli and S. aureus, supporting the potential application of this compound in treating infections caused by resistant strains .

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Features

Key structural analogs and their differences are summarized below:

Compound Name (Reference) Position 1 Substituent Position 5 Substituent Carboxamide Substituent Key Structural Differences vs. Target Compound
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methoxyphenyl Cyclopropyl 4-chlorophenyl 5-cyclopropyl (vs. methyl); 4-methoxyphenyl (vs. 4-ethylphenyl)
(S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-... (ZIPSEY) 4-chlorophenyl Methyl Hydroxypropan-2-yl Polar hydroxyl group on amide (vs. 3-chlorophenyl)
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide 4-chlorophenyl Methyl Aminoethyl Basic aminoethyl group (vs. aromatic 3-chlorophenyl)
1-(3-chloro-4-fluorophenyl)-N-(4-ethylphenyl)-5-methyl-... (E141-0149) 3-chloro-4-fluorophenyl Methyl 4-ethylphenyl Fluorine addition on aryl; swapped substituent positions
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-... (940983-06-2) 4-methylphenyl Methoxymethyl 3-chlorophenyl Methoxymethyl at position 5 (vs. methyl)

Physical and Chemical Properties

Comparative physical data from evidence:

Compound (Reference) Melting Point (°C) Molecular Weight logP Notable Properties
Target Compound Not reported ~340.8 (calc.) ~4.4* High lipophilicity due to 4-ethylphenyl and 3-chlorophenyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-... (3a) 133–135 403.1 N/A Crystalline structure with 68% yield
N-Substituted-5-methyl-1-(4-methylphenyl)-... derivatives >250 (decomp.) ~300–400 N/A High thermal stability
E141-0149 N/A 358.8 4.39 Enhanced polarity from fluorine substituent
GSK1940029 N/A 391.25 2.13 Lower logP due to hydroxymethyl group

*Estimated based on structural similarity to E141-0149 .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazole carboxamide derivatives typically involves a multi-step protocol. For analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide), a common approach is:

Condensation : React 3-chloroaniline with 4-ethylphenyl isocyanide to form an imidoyl chloride intermediate.

Cyclization : Treat the intermediate with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions to form the triazole core.

Functionalization : Introduce the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation).
Optimization involves adjusting solvents (e.g., DMF for solubility), temperature (60–80°C for cyclization), and catalyst ratios. Purity is validated via HPLC and melting point analysis .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : The triazole proton (H-1) appears as a singlet near δ 8.1–8.3 ppm. The 4-ethylphenyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and ethyl CH3 as a triplet (δ 1.2–1.4 ppm). The carboxamide NH signal is typically broad near δ 10.5 ppm.
  • IR Spectroscopy : Confirm the carboxamide C=O stretch at ~1650–1680 cm⁻¹ and triazole C-N stretches at 1450–1500 cm⁻¹.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. What strategies address the low aqueous solubility of this compound in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.
  • Salt Formation : Explore hydrochloride or sodium salts via acid/base reactions.
  • Pro-drug Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the carboxamide nitrogen.
    Solubility is quantified via shake-flask method with UV-Vis calibration curves .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the triazole ring’s substitution pattern?

  • Methodological Answer :
  • Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL (v.2018) for structure solution, with anisotropic displacement parameters for non-H atoms. WinGX/ORTEP visualizes thermal ellipsoids and validates bond angles (e.g., triazole N-N-C angles ~110°).
  • Validation : Check R-factor (<5%) and residual electron density maps .

Q. How should researchers reconcile contradictory bioactivity data across cell-based vs. enzyme inhibition assays?

  • Methodological Answer :
  • Assay Design : For enzyme studies (e.g., kinase inhibition), use purified enzymes and measure IC50 via fluorescence polarization. For cell assays, account for membrane permeability (logP >3) and efflux pumps (e.g., P-gp inhibition controls).
  • Data Analysis : Apply Hill slopes to distinguish allosteric vs. competitive binding. Use ANOVA with post-hoc Tukey tests for inter-assay variability.
  • Meta-Analysis : Cross-reference with PubChem BioAssay data (AID 504850) for analogous triazoles .

Q. What computational methods predict the compound’s binding mode to target proteins (e.g., HDACs)?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with HDAC8 (PDB ID: 1T69) rigid receptor and Lamarckian GA parameters.
  • MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 forcefield to assess binding stability (RMSD <2.0 Å).
  • Free Energy Calculations : Compute ΔGbind via MM-PBSA, focusing on triazole-carboxamide interactions with Zn²+ in the active site. Validate with mutagenesis data .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

  • Methodological Answer :
  • SAR Analysis : Replace the 3-chlorophenyl group with fluorinated analogs to block CYP3A4-mediated oxidation.
  • Isosteric Replacement : Substitute the triazole with a thiadiazole ring (similar π-electron density).
  • In Vitro Stability : Assess microsomal half-life (human liver microsomes, NADPH regeneration system) and correlate with logD (optimal 1.5–2.5) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.